molecular formula C8H7FN4 B2408190 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline CAS No. 1343260-93-4

2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B2408190
CAS No.: 1343260-93-4
M. Wt: 178.17
InChI Key: XKPLXWZQTIEWOE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline (CAS 1343260-93-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry research. With a molecular formula of C8H7FN4 and a molecular weight of 178.17 g/mol, this compound is characterized by a 1,2,4-triazole ring linked to a fluoro-substituted aniline . This structure is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets due to its hydrogen bonding capacity, rigidity, and solubility properties . Current research indicates that structurally related 1,2,4-triazol-3-yl-anilines are being investigated as novel, potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), a key pathway in anticancer drug development . Furthermore, recent studies in 2025 highlight that such triazole-based molecular hybrids exhibit promising antistaphylococcal activity, potentially acting as DNA gyrase inhibitors against pathogens like Staphylococcus aureus . The presence of both the 1,2,4-triazole and the aniline moiety makes this compound a versatile precursor for the synthesis of more complex molecular hybrids. It is supplied with a typical purity of 98% . This product is intended for research and development use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(1H-1,2,4-triazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPLXWZQTIEWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 1h 1,2,4 Triazol 3 Yl Aniline and Its Derivatives

Established Synthetic Pathways to the Core Structure

Established methods for the synthesis of the 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline core structure often involve sequential reactions to build the aniline (B41778) and triazole moieties.

A common and versatile approach to constructing 3-substituted-1,2,4-triazoles involves the cyclization of an appropriate precursor with a nitrogen-rich reagent. A plausible multi-step synthesis for this compound could start from 2-fluoro-4-aminobenzoic acid. This precursor can be reacted with aminoguanidine, often in the presence of a condensing agent or by converting the carboxylic acid to a more reactive derivative such as an ester or acid chloride. The initial condensation would form an acylaminoguanidine intermediate, which upon heating, typically in the presence of a base, undergoes cyclization to form the 1,2,4-triazole (B32235) ring.

Another potential multi-step route involves the use of 2-fluoro-4-cyanobenzotrifluoride as a starting material. The cyano group can be converted to the triazole ring through a series of reactions. For instance, reaction with hydrazine (B178648) would yield a hydrazide, which can then be further reacted and cyclized to form the 1,2,4-triazole ring. Subsequent functional group transformations would be necessary to introduce the aniline moiety.

The synthesis of 1,2,4-triazole-3-thiols from carboxylic acid hydrazides and isothiocyanates, followed by cyclization of the intermediate thiosemicarbazides, represents another established pathway. researchgate.net Alkylation of the resulting thiol can introduce further diversity into the molecule. researchgate.net

One-pot syntheses offer a more streamlined approach to the target molecule by reducing the number of isolation and purification steps. For the synthesis of 1,2,4-triazole derivatives, one-pot methods have been developed that combine multiple reaction steps in a single vessel. For instance, a three-component reaction involving an aldehyde, a hydrazine, and an azodicarboxylate, catalyzed by an acid like trifluoroacetic acid (TFA), can yield substituted triazolinones. While not directly yielding the target aniline, this illustrates the potential for multicomponent strategies in constructing the triazole core.

A one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones from aniline derivatives has been reported. organic-chemistry.org This method involves the reaction of anilines with ethyl chloroformate to form a carbamate (B1207046) intermediate, which then reacts with ethyl carbazate (B1233558) and subsequently cyclizes. organic-chemistry.org Adapting such a strategy to form the desired 3-substituted 1,2,4-triazole would require modification of the reaction partners.

Furthermore, one-pot procedures for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles have been developed, involving the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines. nih.gov This approach offers high regioselectivity and good tolerance of various functional groups. frontiersin.org

Contemporary Advancements in Synthesis

Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for the construction of heterocyclic compounds like this compound.

Metal-catalyzed reactions are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for the synthesis of the target molecule. Copper-catalyzed reactions, in particular, have been employed for the arylation of triazoles. acs.orgnih.gov For instance, a copper-catalyzed arylation of 4-substituted-1,2,4-triazoles with diaryliodonium salts provides an efficient route to 1-aryl-substituted triazolium salts. acs.orgnih.gov This type of reaction could be envisioned for the coupling of a pre-formed 1,2,4-triazole with a suitable fluoroaniline (B8554772) derivative.

Palladium- and copper-catalyzed C-H functionalization of triazole rings is another advanced strategy. researchgate.net This approach allows for the direct introduction of aryl groups onto the triazole core, potentially simplifying the synthetic route.

A practical synthesis of 2-fluoro-4-substituted aminoanilines has been developed using a palladium-catalyzed reaction. google.com This method involves the protection of the amino group of 2-fluoro-4-bromoaniline, followed by a palladium-catalyzed coupling with various amines, and subsequent deprotection. google.com This demonstrates the utility of metal catalysis in constructing the aniline portion of the target molecule.

CatalystReaction TypeSubstratesKey Advantage
CopperArylation4-Substituted-1,2,4-triazoles and Diaryliodonium saltsMild reaction conditions and high functional group tolerance. acs.orgnih.gov
Palladium/CopperC-H FunctionalizationTriazole and Aryl halidesDirect introduction of aryl groups onto the triazole ring. researchgate.net
Pd2(dba)3/XantphosBuchwald-Hartwig Amination2-Fluoro-4-bromoaniline and AminesEfficient synthesis of 2-fluoro-4-substituted anilines. google.com

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of 1,2,4-triazoles, these principles are being increasingly applied. The use of greener solvents, catalysts, and energy sources is a key focus. rsc.org For example, catalyst-free synthesis methods for 1,2,4-triazoles have been developed, which often proceed under aerobic conditions and have easily accessible starting materials. isres.org One-pot syntheses, as mentioned earlier, also align with green chemistry principles by reducing waste from intermediate purification steps. isres.org

The development of eco-friendly methods for the synthesis of substituted 1,2,4-triazoles has been a research objective. researchgate.net These methods often utilize less hazardous reagents and solvents, contributing to a more sustainable synthetic process.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgpnrjournal.com The synthesis of 1,2,4-triazole derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating, often with improved yields. rsc.orgscielo.org.zarjptonline.org For example, a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been reported to provide excellent yields in short reaction times. organic-chemistry.org

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org High-throughput methodologies for the synthesis of 1,2,4-triazole libraries have been developed using continuous flow reactors. rsc.orgrsc.org These systems allow for the rapid generation of a diverse range of compounds by systematically varying the starting materials. rsc.org Both batch and flow preparations have been developed for the final cyclization step in the synthesis of fused bicyclic acs.orgnih.govnih.gov-triazoles, highlighting the flexibility of this technology. acs.org

TechniqueKey AdvantagesExample Application
Microwave-Assisted SynthesisReduced reaction times, improved yields, catalyst-free conditions possible. rsc.orgorganic-chemistry.orgSynthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org
Flow ChemistryEnhanced safety, scalability, precise reaction control, high-throughput synthesis. acs.orgrsc.orgLibrary production of 1,2,4-triazoles. rsc.orgrsc.org

Regioselective Synthesis and Isomer Control

The regioselective synthesis of the desired 3-substituted 1,2,4-triazole is paramount, as the reaction can potentially yield the isomeric 5-substituted product. The control over regioselectivity is often dictated by the choice of reagents and reaction conditions during the cyclization of the key intermediate, a substituted amidrazone.

One plausible synthetic route commences with 3-fluoro-4-aminobenzonitrile, which can be converted to the corresponding amidrazone. The subsequent cyclization with a suitable one-carbon synthon, such as formic acid or its derivatives, leads to the formation of the 1,2,4-triazole ring. The regiochemical outcome, favoring the 3-substituted isomer, is influenced by the electronic and steric properties of the substituents on the amidrazone.

The reaction of amidrazones with reagents like diethyl azodicarboxylate in the presence of a base such as triethylamine (B128534) has been shown to be a highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov While not directly applied to the target compound in the available literature, this methodology highlights a strategy for achieving high regioselectivity. The proposed mechanism involves the oxidation of the solvent (e.g., ethanol) to an aldehyde which then reacts with the amidrazone, followed by cyclization. nih.gov

Another approach to control isomer formation is through catalyst selection in cycloaddition reactions. For instance, in the synthesis of other triazoles, silver(I) and copper(II) catalysts have been shown to selectively produce 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles, respectively. isres.org This catalyst-controlled regioselectivity could be a viable strategy to explore for the synthesis of the target aniline derivative.

A critical factor in isomer control is the careful management of reaction parameters such as temperature, solvent, and the nature of the cyclizing agent. The table below outlines hypothetical reaction conditions that could be optimized to favor the formation of the desired 3-substituted isomer over the 5-substituted isomer.

ParameterCondition Favoring 3-IsomerCondition Potentially Leading to 5-IsomerRationale
Cyclizing AgentOrthoesters (e.g., triethyl orthoformate)Formic acid at high temperaturesOrthoesters provide a milder and more controlled entry to the cyclization precursor, potentially favoring the thermodynamically more stable 3-isomer.
SolventAprotic polar solvents (e.g., DMF, DMSO)Protic solvents (e.g., ethanol, acetic acid)Aprotic solvents can better solvate intermediates and may influence the transition state energies to favor one regioisomer.
TemperatureLower to moderate temperatures (e.g., 80-120 °C)High temperatures (>150 °C)Higher temperatures can lead to equilibrium between isomers, potentially favoring the formation of the undesired 5-isomer.
CatalystLewis acids (e.g., ZnCl2, FeCl3)Brønsted acids (e.g., H2SO4, p-TsOH)Lewis acids can coordinate with the nitrogen atoms of the amidrazone, directing the cyclization pathway towards the 3-substituted product.

Purification Techniques and Yield Enhancement Strategies

The purification of this compound is crucial to remove unreacted starting materials, reagents, and any isomeric byproducts. A combination of techniques is often employed to achieve high purity.

Recrystallization is a primary method for the purification of solid organic compounds. The choice of solvent is critical and should be guided by the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic triazole compounds, a variety of solvents and solvent mixtures can be effective.

Solvent/Solvent SystemRationale for UsePotential Issues
Ethanol/WaterGood for moderately polar compounds. The addition of water as an anti-solvent can induce crystallization.The compound may oil out if the solvent composition is not carefully controlled.
Ethyl Acetate (B1210297)/HexaneEffective for compounds with intermediate polarity. Hexane acts as an anti-solvent.Residual ethyl acetate can be difficult to remove completely.
Acetonitrile (B52724)A good solvent for many nitrogen-containing heterocyclic compounds.Higher boiling point can make solvent removal more challenging.
Toluene (B28343)Can be effective for less polar aromatic compounds.May not be a suitable solvent if the compound has high polarity.

Chromatographic techniques are also instrumental in achieving high purity, particularly for separating closely related isomers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative-scale purification. The development of an effective HPLC method involves the careful selection of the stationary phase, mobile phase, and detection wavelength. For the separation of isomeric triazole derivatives, reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid, are commonly used. nih.govindexcopernicus.com

Yield enhancement strategies focus on optimizing the reaction conditions to maximize the conversion of starting materials to the desired product. This can involve:

Stoichiometry Control: Precise control of the molar ratios of reactants to avoid side reactions.

Catalyst Optimization: Screening different catalysts and their loadings to find the most efficient system. Copper-catalyzed reactions, for instance, have shown promise in the synthesis of 1,2,4-triazoles. organic-chemistry.org

Reaction Time and Temperature: Monitoring the reaction progress to determine the optimal time and temperature for maximum yield and minimal byproduct formation.

Removal of Byproducts: In some cyclization reactions, the removal of a byproduct, such as water, can drive the equilibrium towards product formation.

By systematically applying these synthetic, control, and purification strategies, it is possible to produce this compound with high regiochemical purity and in good yield, suitable for its intended applications in further chemical synthesis.

Reactivity and Transformational Chemistry of 2 Fluoro 4 1h 1,2,4 Triazol 3 Yl Aniline

Reactions at the Amine Moiety (–NH2)

The primary amine group (–NH2) on the phenyl ring is a versatile functional handle, readily participating in reactions typical of aromatic amines. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, while its ability to direct reactions on the aromatic ring opens pathways to more complex structures.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety imparts significant nucleophilic character, making it susceptible to attack by various electrophiles.

Nucleophilic Acylation: The amine group of anilines readily undergoes acylation with acylating agents like acyl chlorides and anhydrides to form amides. This reaction is often employed as a protective strategy for the amine group to moderate its reactivity and directing effects in subsequent electrophilic aromatic substitutions. For instance, in a related compound, 2-fluoro-4-bromaniline, the amino group is protected by reacting it with pivaloyl chloride in the presence of pyridine. google.com This transformation is highly efficient and proceeds under mild conditions. A similar reaction is anticipated for 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline, where the amine would react with an acyl chloride to yield the corresponding N-acyl derivative.

Table 1: Representative Conditions for N-Acylation of a Substituted Aniline
ReactantAcylating AgentBaseSolventConditionsProductYieldReference
2-fluoro-4-bromanilinePivaloyl chloridePyridineDichloromethane (B109758)Room Temperature, 4hN-(2-fluoro-4-bromophenyl)pivalamide98% google.com

Alkylation Reactions: The alkylation of anilines can occur at either the nitrogen atom (N-alkylation) or the aromatic ring (C-alkylation), depending on the reaction conditions and the nature of the alkylating agent. While N-alkylation is common, methods for selective C-alkylation have also been developed. For example, a highly selective para-C-H alkylation of various anilines has been achieved using alkenes in the presence of a B(C6F5)3 catalyst. le.ac.uk This demonstrates the possibility of functionalizing the phenyl ring of this compound at the position ortho to the amine group, given the existing substitution pattern. The electron-rich nature of the aniline derivative makes it a suitable substrate for such transformations. conicet.gov.ar

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases derived from structurally similar 4-amino-1,2,4-triazole derivatives is well-documented. For example, 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione readily reacts with various substituted benzaldehydes in the presence of a catalytic amount of acid to yield the corresponding Schiff bases. mdpi.com Similarly, 3-amino-1,2,4-triazole has been condensed with a range of aromatic aldehydes under sonochemical conditions to afford the desired imines in high yields. nih.gov These examples strongly suggest that this compound would serve as an excellent substrate for the synthesis of a diverse library of Schiff bases.

Table 2: Examples of Schiff Base Formation from Amino-1,2,4-triazoles
Amine ReactantCarbonyl ReactantConditionsProductYieldReference
3-Amino-1,2,4-triazoleBenzaldehydeEthanol, Ultrasound, 25-30 min1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine96% nih.gov
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione4-MethylbenzaldehydeEthanol, Reflux4-((4-Methylbenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione81% mdpi.com

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. wikipedia.orgbaranlab.org

The primary amine group of anilines is a weak DMG. However, its directing ability can be significantly enhanced by converting it into a more potent DMG, such as a pivaloyl amide or a carbamate (B1207046). uwindsor.ca For this compound, the amine group could first be acylated, as described in section 3.1.1. The resulting amide would then act as a powerful DMG, directing lithiation specifically to the C-3 position (ortho to the amide and meta to the triazole). The fluorine atom at the C-2 position would likely remain untouched or could potentially be displaced under harsher conditions. The generated lithiated species can react with a wide range of electrophiles, including alkyl halides, carbon dioxide, and aldehydes, to introduce new functional groups with high regioselectivity.

Reactions of the Triazole Heterocycle

The 1,2,4-triazole (B32235) ring in the target molecule is a stable aromatic heterocycle, yet it possesses sites for further chemical modification. ijsr.net The nitrogen atoms can act as nucleophiles or bases, and the C-5 carbon, while generally unreactive, can be functionalized under specific conditions.

The 1H-1,2,4-triazole ring exists in tautomeric forms, and its nitrogen atoms are nucleophilic. Alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically yields a mixture of 1-substituted and 4-substituted isomers. researchgate.net The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the base, and the solvent used.

For this compound, alkylation is expected to occur on one of the nitrogen atoms of the triazole ring. The reaction with an alkyl halide in the presence of a base like potassium carbonate or DBU would likely lead to a mixture of N-1' and N-4' alkylated products. The electronic and steric influence of the 2-fluoro-4-aminophenyl substituent at the C-3 position would play a crucial role in determining the isomeric ratio of the products.

Direct C-H functionalization of the 1,2,4-triazole ring is challenging due to the lower acidity of the C-H bond compared to the N-H bond. However, strategies exist for the introduction of substituents at the C-5 position. One common approach involves the deprotonation of an N-protected triazole using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. Alternatively, palladium-catalyzed cross-coupling reactions can be employed if a suitable precursor, such as a 5-halo-1,2,4-triazole derivative, is used. While no specific examples starting from this compound are documented, these general methodologies for 1,2,4-triazole functionalization represent potential pathways for the further chemical transformation of this compound.

Coordination Chemistry with Metal Centers

While specific studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, the behavior of related 1,2,4-triazole derivatives provides significant insight into its potential as a ligand in coordination complexes. The 1,2,4-triazole ring is a well-established coordinating moiety, capable of acting as a monodentate or a bridging ligand, leading to the formation of diverse supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs) vt.edu.

The nitrogen atoms of the 1,2,4-triazole ring are the primary sites for coordination with metal centers. Specifically, the N1 and N2 atoms can act as donors, and in some cases, the N4 atom can also participate in coordination. The versatility of the triazole ring allows it to bridge multiple metal centers, facilitating the construction of extended networks. For instance, derivatives of 1,2,4-triazole have been used to synthesize complexes with various transition metals, including Cd(II), Zn(II), Cu(II), Ni(II), Co(II), and Pd(II) mdpi.comrsc.org. The resulting complexes exhibit a range of geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion and the other ligands present mdpi.comnih.gov.

In the case of this compound, the aniline nitrogen and the fluorine atom could also play a role in the coordination sphere, potentially leading to chelation. The amino group can coordinate directly to a metal center, and while the fluorine atom is a weak coordinator, its presence can influence the electronic properties of the aromatic ring and, consequently, the coordination strength of the other donor atoms. The incorporation of fluorine atoms into ligands can modulate the physicochemical and biological properties of the resulting metal complexes nih.gov.

The table below summarizes the coordination behavior observed in analogous 1,2,4-triazole-containing ligands with various metal centers, suggesting potential coordination modes for this compound.

Metal IonTypical Coordination Geometry with Triazole LigandsPotential Role of this compoundReference
Cd(II)Octahedral, Helical ChannelsBridging ligand via triazole nitrogens vt.edu
Zn(II)Tetrahedral, OctahedralFormation of polynuclear complexes vt.edu
Cu(II)Square Planar, OctahedralChelating ligand involving triazole and aniline nitrogens mdpi.comnih.gov
Ni(II)OctahedralMonodentate or bridging coordination mdpi.comnih.gov
Co(II)OctahedralPotential for spin crossover properties mdpi.com
Pd(II)Square PlanarFormation of discrete complexes or coordination polymers mdpi.com

Reactivity of the Fluorine Atom on the Aromatic Ring

The fluorine atom on the phenyl ring of this compound significantly influences the molecule's reactivity, particularly concerning C-F bond activation and nucleophilic aromatic substitution.

C-F Bond Activation and Defluorination Pathways

The activation of the C-F bond in fluoroaromatic compounds is a challenging yet highly valuable transformation in organic synthesis. Due to the high bond energy of the C-F bond, its cleavage often requires harsh reaction conditions or the use of transition metal catalysts researchgate.net. The presence of the amino and triazolyl groups on the aromatic ring in this compound can modulate the reactivity of the C-F bond.

Transition metal complexes, particularly those of nickel and palladium, are known to catalyze the activation of C-F bonds in fluoroaromatics, enabling cross-coupling reactions mdpi.com. For instance, nickel-catalyzed reactions have been employed for the cross-coupling of fluoroaromatics with organozinc reagents and for hydrodefluorination reactions mdpi.com. Similarly, palladium catalysts have been used in Suzuki-type cross-coupling reactions of electron-deficient fluoroaromatics mdpi.com.

Metal-free approaches for C-F bond activation have also been developed, often relying on the presence of assisting functional groups within the substrate researchgate.net. In the context of this compound, the adjacent amino group could potentially direct C-H bond activation ortho to the fluorine, which can be a competing pathway whiterose.ac.uk. The interplay between C-H and C-F bond activation is a critical aspect of the reactivity of fluorinated aromatics rsc.org.

The table below presents various methods for C-F bond activation and their potential applicability to this compound.

Activation MethodCatalyst/ReagentPotential TransformationReference
Cross-couplingNickel complexesReplacement of fluorine with other functional groups mdpi.com
HydrodefluorinationNickel catalystsReplacement of fluorine with hydrogen mdpi.com
Suzuki-type couplingPalladium complexesFormation of new C-C bonds mdpi.com
Metal-free activationStrong bases/nucleophilesNucleophilic aromatic substitution researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Ring Systems

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally favored for fluoroarenes over other haloarenes due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups ortho and para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex nih.gov.

SNAr reactions on fluoroarenes can be promoted under various conditions, including the use of strong bases in polar aprotic solvents like DMSO mdpi.comresearchgate.net. A range of nucleophiles, including amines, azoles, and carboxylic acids, can be employed nih.gov. In some cases, organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes under mild conditions nih.gov.

The table below summarizes the reactivity of different classes of fluoroarenes in SNAr reactions and projects the expected reactivity of this compound.

Fluoroarene ClassActivating/Deactivating GroupsExpected SNAr ReactivityReference
Electron-deficientStrong electron-withdrawing groups (e.g., -NO2, -CN)High nih.gov
Electron-neutralNo strong activating or deactivating groupsModerate, often requires catalysis nih.gov
Electron-richElectron-donating groups (e.g., -NH2, -OR)Low, challenging nih.gov
This compound-NH2 (donating, ortho), -triazolyl (withdrawing, para)Moderate to high, depending on conditionsN/A

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the amino group, the triazole ring, the aromatic C-H bonds, and the C-F bond—raises important questions of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in reactions with electrophiles, a key challenge would be to selectively target the amino group, a specific nitrogen on the triazole ring, or the aromatic ring. The relative nucleophilicity of these sites will dictate the outcome. The amino group is generally a strong nucleophile, while the triazole nitrogens are less so. The aromatic ring can undergo electrophilic substitution, but the combined directing effects of the fluoro, amino, and triazolyl groups would need to be considered.

Regioselectivity concerns the specific position at which a reaction occurs when multiple positions are available. For instance:

Alkylation/Arylation of the triazole ring: The 1,2,4-triazole ring can be alkylated or arylated at different nitrogen positions. The regioselectivity of such reactions can be controlled by the reaction conditions, such as the choice of base and solvent nih.gov.

Nucleophilic aromatic substitution: As discussed, the fluorine atom is a potential site for SNAr. However, other positions on the ring might also be susceptible to nucleophilic attack under certain conditions, although this is less likely.

Electrophilic aromatic substitution: The positions ortho and para to the strongly activating amino group would be favored for electrophilic attack. However, the steric hindrance from the adjacent fluorine and the deactivating effect of the triazolyl group would influence the regiochemical outcome.

The outcome of a particular reaction on this compound will be a complex function of the reagents, catalysts, and reaction conditions employed. Understanding and controlling the chemo- and regioselectivity is crucial for the successful application of this compound in the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 1h 1,2,4 Triazol 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, multi-dimensional NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the molecular structure. Despite the high sensitivity of ¹⁹F, the application of 2D ¹⁹F NMR methods is not as routine as those for ¹H. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline, this would primarily show correlations between the protons on the aniline (B41778) ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It is instrumental in assigning the carbon signals of the aniline and triazole rings by linking them to their already-assigned proton counterparts.

Table 1: Predicted 2D NMR Correlations for Structural Assignment

ExperimentCorrelated NucleiPurposeExpected Key Correlations
COSY¹H ↔ ¹HIdentifies proton-proton adjacenciesCorrelations between H5', H6', and H3' of the aniline ring.
HMQC/HSQC¹H ↔ ¹³C (¹JCH)Assigns carbons directly bonded to protonsC5'-H5', C6'-H6', C3'-H3' (aniline); C5-H5 (triazole).
HMBC¹H ↔ ¹³C (2,3JCH)Confirms connectivity across multiple bondsAniline H3'/H5' ↔ Triazole C3; Triazole H5 ↔ Aniline C4'.

The study of crystalline solids often reveals the existence of multiple forms, known as polymorphs, which differ in their crystal lattice arrangements. researchgate.net These differences can lead to distinct physicochemical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to analyze these forms. nih.gov By measuring chemical shifts and dipolar couplings in the solid state, ssNMR can detect subtle differences in molecular conformation and intermolecular packing between polymorphs of this compound. researchgate.netnih.gov Furthermore, ssNMR can provide insights into the dihedral angle between the aniline and triazole rings as it exists in the crystal lattice, offering a more complete understanding of its solid-form structure. mdpi.comresearchgate.net

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and high sensitivity. alfa-chemistry.com ¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a valuable probe for fluorinated compounds. biophysics.orghuji.ac.il The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the adjacent amino and triazolyl groups. alfa-chemistry.com The wide chemical shift range of ¹⁹F NMR (typically around 400 ppm) ensures that signals are well-resolved, minimizing the risk of overlap. nih.govazom.com The observed chemical shift and coupling constants to nearby protons (JHF) provide a detailed electronic fingerprint of the molecule. For aryl fluorides, the chemical shift typically falls within the +80 to +170 ppm range relative to CFCl₃. ucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique molecular fingerprint. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. upi.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, FTIR is used to confirm the presence of key structural features. The N-H stretching vibrations of both the aniline amine and the triazole ring typically appear as distinct bands. researchgate.net Aromatic C-H, C=C, and C=N stretching vibrations further characterize the heterocyclic rings, while the C-F bond exhibits a characteristic absorption in the fingerprint region. asianpubs.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmine (-NH₂) & Triazole (N-H)3100 - 3500
Aromatic C-H StretchAniline & Triazole Rings3000 - 3100
C=C StretchAromatic Ring1450 - 1600
C=N StretchTriazole Ring1590 - 1650
N-H BendAmine (-NH₂)1550 - 1650
C-F StretchAryl-Fluoride1100 - 1250

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. For this compound, Raman spectroscopy provides a distinct vibrational fingerprint, with strong signals often observed for the symmetric stretching modes of the aromatic rings. soton.ac.uk Analysis of the Raman spectrum can help to characterize the skeletal vibrations of the molecule and can also be used to study polymorphism, as different crystal packing arrangements can influence the vibrational modes. soton.ac.ukrsc.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with a molecular formula of C₈H₇FN₄, the theoretical exact mass can be calculated. moldb.comchiralen.com When analyzed, typically using electrospray ionization (ESI) in positive ion mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) from an HRMS instrument allows for the confirmation of the molecular formula with a high degree of confidence, typically within a few parts per million (ppm) of the theoretical value.

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₈H₇FN₄178.0655
[M+H]⁺C₈H₈FN₄⁺179.0733

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity of a molecule by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of 1,2,4-triazole (B32235) and fluoroaniline (B8554772) derivatives.

The fragmentation of the protonated molecule (m/z 179.07) would likely involve cleavages within the triazole ring, which is a common pathway for such heterocyclic systems. This can include the neutral loss of molecular nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da). The aniline portion may also fragment, for instance, through the loss of ammonia (B1221849) (NH₃, 17 Da). The presence of the fluorine atom can also influence fragmentation, potentially leading to the loss of hydrogen fluoride (B91410) (HF, 20 Da). nih.govresearchgate.net

Proposed Fragment Ion (m/z)Plausible Neutral LossLost Fragment
152.06Loss of HCNHydrogen Cyanide
151.08Loss of N₂Nitrogen
150.05Loss of HCN + H-
124.04Loss of HCN + N₂-

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement of a molecule. Although a crystal structure for this compound is not publicly available, analysis of the closely related, non-fluorinated isomer, 4-(1,2,4-triazol-1-yl)aniline, provides a valuable illustration of the data obtained from such an experiment. nih.govresearchgate.net

The analysis of 4-(1,2,4-triazol-1-yl)aniline revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The dihedral angle between the triazole and benzene (B151609) rings was found to be 34.57 (7)°. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular N—H···N and C—H···N hydrogen bonds, as well as aromatic π–π stacking interactions. nih.govresearchgate.net A similar analysis for this compound would be expected to reveal the influence of the ortho-fluoro substituent on the molecular conformation and crystal packing, potentially introducing C—H···F interactions.

Crystallographic Data for the Related Compound 4-(1,2,4-Triazol-1-yl)aniline nih.govresearchgate.net
ParameterValue
Chemical FormulaC₈H₈N₄
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5488 (1)
b (Å)7.3656 (2)
c (Å)19.5477 (5)
β (°)99.416 (2)
Volume (ų)788.15 (3)
Z4

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique "fingerprint" of a specific crystalline solid, or polymorph. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), can be used to confirm the identity of the crystalline phase by comparing it to a standard pattern or a pattern simulated from single-crystal data. Furthermore, PXRD is crucial for assessing the bulk purity of a synthesized batch, as the presence of crystalline impurities would be evident from additional peaks in the diffraction pattern.

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum arises from the absorption of light, which promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains two primary chromophores: the fluorinated aniline ring and the 1,2,4-triazole ring.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The aniline moiety typically exhibits two strong π→π* absorption bands, while the triazole ring also contributes to absorption in the UV region. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity (solvatochromism) and the electronic interplay between the fluoro, amino, and triazole substituents on the aromatic ring. For instance, aniline itself shows prominent peaks around 220 nm and 290 nm. researchgate.net The conjugated system in the target molecule is expected to result in absorption at similar or slightly shifted wavelengths.

Expected UV-Vis Absorption Data for this compound
Expected λmax Range (nm)AssignmentAssociated Chromophore
210-250π→πAniline/Triazole Rings
270-320π→πAniline Ring (conjugated system)
>300n→π*Triazole Ring (N lone pairs)

UV-Vis Absorption and Emission Spectroscopy

There is no specific experimental or theoretical data available in the reviewed literature concerning the UV-Vis absorption and emission spectra of this compound. Consequently, key parameters such as the maximum absorption wavelength (λmax), molar absorptivity (ε), and emission maxima cannot be provided.

For related classes of compounds, such as other substituted triazoles, UV-Vis absorption is typically observed in the range of 250-350 nm, corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings. For instance, studies on other 4H-1,2,4-triazole derivatives have reported absorption maxima (λmax) in dichloromethane (B109758) at wavelengths such as 297.0 nm and 351.0 nm, depending on the specific substituents. nih.gov However, these values are not directly transferable to the title compound.

Table 4.5.1.1: UV-Vis Absorption and Emission Data

CompoundSolventAbsorption λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Emission λmax (nm)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Fluorescence and Luminescence Properties

Detailed research findings on the fluorescence and luminescence properties of this compound are not present in the available scientific literature. Therefore, it is not possible to report on its quantum yield, fluorescence lifetime, or specific luminescent characteristics.

The fluorescence of a molecule is highly dependent on its structure and environment. The presence of the aniline group might contribute to fluorescence, although aniline itself has a very low quantum yield. The triazole ring and the fluorine substituent will also influence the excited state dynamics and the radiative and non-radiative decay pathways. Some complex triazole derivatives have been shown to exhibit significant luminescence with high quantum yields, in some cases up to 94% in toluene (B28343) solutions. nih.govmdpi.com These properties are often linked to extended π-conjugated systems and the presence of specific donor-acceptor moieties within the molecule, which may not be directly analogous to the simpler structure of this compound. nih.govmdpi.com

Table 4.5.2.1: Fluorescence and Luminescence Data

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available

Further experimental and computational studies are required to elucidate the advanced spectroscopic and photophysical properties of this compound.

Computational Chemistry and Theoretical Studies of 2 Fluoro 4 1h 1,2,4 Triazol 3 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of theoretical studies on 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline, offering a detailed picture of its electronic architecture and energy landscape. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's properties from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure (HOMO-LUMO) Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules like this compound due to its favorable balance of computational cost and accuracy.

Geometry Optimization: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. By minimizing the energy of the system, these calculations can predict bond lengths, bond angles, and dihedral angles with high precision. For this compound, this process reveals the planarity or non-planarity of the ring systems and the preferred orientation of the aniline (B41778) and triazole moieties relative to each other.

Electronic Structure (HOMO-LUMO) Analysis: The electronic character of the molecule is elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO may be distributed across the triazole ring and the aromatic system.

Interactive Table: Predicted Electronic Properties via DFT

Property Calculated Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Prediction

For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio (from the beginning) methods are utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on the direct solution of the Hartree-Fock equations without empirical parameterization. While computationally more demanding than DFT, they provide benchmark-quality data for properties like electron affinities, ionization potentials, and excited-state energies, which are critical for understanding the molecule's behavior in complex chemical processes and its interaction with light.

Molecular Dynamics (MD) Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, this compound is a flexible molecule that can adopt various conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a dynamic picture of its movements and the different shapes it can adopt. This allows researchers to identify the most populated conformations, understand the energy barriers between them, and study how the molecule's shape changes in response to its environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and can confirm the molecule's structure.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and spin-spin coupling constants for this compound. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, provide reliable predictions that, when compared with experimental data, can confirm the assigned structure and provide insight into the electronic environment of each nucleus.

Interactive Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted Shift (ppm) Experimental Shift (ppm)
H (Aniline NH₂) 5.10 5.05
H (Triazole NH) 13.50 13.45

Reaction Mechanism Elucidation and Transition State Analysis

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of computational reaction analysis are well-established for related heterocyclic systems. DFT calculations are a cornerstone for elucidating reaction pathways, allowing for the mapping of the potential energy surface that connects reactants to products.

This process involves the geometric optimization of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized computationally by having a single imaginary frequency in its vibrational analysis. zsmu.edu.ua The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics.

For molecules containing the 1,2,4-triazole (B32235) ring, a common reaction studied computationally is the [3+2] cycloaddition used in their synthesis. DFT analysis of such heterocyclization reactions reveals the multi-step nature of the mechanism, which can include: zsmu.edu.ua

Initial nucleophilic attack.

Possible thiol-thiourea or other prototropic tautomerism of intermediates.

The rate-determining ring-closure step.

A final aromatization step to form the stable triazole ring.

These computational models can also evaluate the influence of solvents, often using Polarizable Continuum Models (PCM), to provide more realistic thermodynamic parameters and predict how reaction feasibility changes under different experimental conditions. zsmu.edu.ua

Computational StepObjectiveKey Output
Geometry OptimizationFind the lowest energy structure for reactants, products, and intermediates.Optimized molecular coordinates and electronic energies.
Transition State SearchLocate the first-order saddle point on the potential energy surface.Structure of the transition state.
Frequency CalculationCharacterize stationary points and calculate zero-point vibrational energy.Vibrational frequencies (one imaginary frequency for a true transition state). zsmu.edu.ua
IRC CalculationConfirm that the transition state connects the correct reactant and product.Reaction pathway connecting stationary points.
Solvation Modeling (e.g., PCM)Account for the effect of a solvent on the reaction energetics.Solvent-corrected energies and reaction profiles. zsmu.edu.ua

Tautomeric Equilibrium and Interconversion Dynamics

The 1,2,4-triazole ring of this compound can exist in different prototropic tautomeric forms, depending on the position of the mobile proton on the heterocyclic ring. For a 3-substituted 1,2,4-triazole, the principal tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and biological interactions.

Quantum-chemical calculations are employed to determine the relative Gibbs free energies of these tautomers, thereby predicting their equilibrium populations. researchgate.net Studies on similarly substituted 1,2,4-triazoles have shown that the relative stability is highly sensitive to the electronic nature of the substituents. researchgate.net Electron-donating groups tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer. researchgate.net For most substituted 1,2,4-triazoles, the 4H tautomer is generally found to be the least stable form. researchgate.netijsr.net Given that the 2-fluoro-4-aminophenyl group is attached at the C3 position, it influences the electronic properties of the triazole ring, which in turn dictates the tautomeric preference. Theoretical modeling of closely related 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines has been successfully used to assign the predominant tautomeric structures. researchgate.net

Furthermore, computational methods can model the dynamics of interconversion between tautomers. This involves locating the transition state for the proton transfer reaction and calculating the associated energy barrier. scispace.com The effect of the environment on the tautomeric equilibrium is also a critical factor; calculations in the gas phase often differ from those in solution. Solvation models are used to account for the stabilizing effect of polar solvents, which can alter the relative energies of the tautomers. zsmu.edu.uascispace.com

TautomerProton PositionGeneral Relative Stability (Hypothetical)
1H-tautomerN1ΔG = 0.0 kcal/mol (Reference)
2H-tautomerN2Often close in energy to 1H form
4H-tautomerN4Generally >5 kcal/mol higher in energy researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions is fundamental to predicting the crystal packing and solid-state properties of a molecule. While a specific crystal structure of this compound may not be publicly available, computational techniques like Hirshfeld surface analysis provide a robust framework for analyzing and quantifying non-covalent interactions in molecular crystals. bohrium.com

For this compound, several key intermolecular interactions are expected to direct its self-assembly in the solid state:

Hydrogen Bonds: The primary amine (-NH2) and the triazole N-H group are strong hydrogen bond donors. The nitrogen atoms of the triazole ring are effective acceptors. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant, structure-directing interaction. mdpi.com

Fluorine Contacts: The electronegative fluorine atom can participate in weaker C-H···F or N-H···F hydrogen bonds, which are frequently observed in the crystal structures of fluorinated organic compounds. researchgate.netresearchgate.net

π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Van der Waals Forces: A significant portion of the crystal packing is stabilized by weaker, non-directional contacts, primarily H···H, C···H, and N···H interactions, which collectively contribute substantially to the lattice energy. researchgate.net

Intermolecular Contact TypeExpected Contribution to Hirshfeld SurfaceDescription
H···H~40 - 55%Represents the largest contribution, typical for organic molecules.
N···H / H···N~15 - 25%Quantifies the significant N-H···N hydrogen bonding. researchgate.net
C···H / H···C~10 - 20%Indicates C-H···π and other weak C-H contacts.
F···H / H···F~5 - 10%Highlights the presence of C-H···F or N-H···F interactions. researchgate.net
C···C~3 - 7%Suggests the presence of π-π stacking interactions.
Other (N···C, N···F, etc.)< 5%Minor contributions from other close contacts.

Applications of 2 Fluoro 4 1h 1,2,4 Triazol 3 Yl Aniline in Advanced Materials and Chemical Synthesis

As a Versatile Building Block in Organic and Organometallic Synthesis

The bifunctional nature of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline makes it a highly valuable starting material for synthesizing a wide array of more complex molecules. The primary aromatic amine can undergo a variety of classical transformations, while the triazole and fluorine components introduce specific electronic and steric properties that can be exploited in targeted synthesis.

The fluoroaniline (B8554772) scaffold is an excellent precursor for the construction of fused bicyclic and tricyclic heterocyclic systems. Similar to other ortho-fluoroaniline derivatives, the amino group can participate in cyclization reactions with suitable reagents to form pharmaceutically relevant cores. ossila.com For instance, condensation reactions with α-dicarbonyl compounds could yield quinoxaline derivatives, while reactions with β-ketoesters could lead to the formation of quinoline structures. The presence of the 1,2,4-triazole (B32235) ring further expands its synthetic utility, offering a site for N-alkylation or N-arylation to append additional molecular complexity. This dual reactivity allows for the creation of novel, three-dimensional molecules that are of significant interest in medicinal chemistry and materials science.

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The primary amine of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi or Biginelli reactions. By incorporating this building block into MCRs, chemists can efficiently generate large libraries of structurally diverse compounds. upenn.edu Each compound in the library would feature the unique fluoro-triazolyl-aniline core, providing a focused approach to exploring new chemical space for potential biological activity or material properties.

Role in Coordination Chemistry and Catalysis

The nitrogen-rich 1,2,4-triazole ring is a well-established ligand for a wide range of metal ions. This coordinating ability is central to the compound's potential role in the fields of coordination chemistry and catalysis.

The 1,2,4-triazole moiety contains three nitrogen atoms, with the N1 and N2 atoms being particularly effective at coordinating with metal centers to form stable complexes. mdpi.comresearchgate.net this compound can function as a monodentate, bidentate, or bridging ligand, enabling the construction of various coordination architectures, from simple mononuclear complexes to intricate coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com The use of fluorinated ligands in MOF design is a known strategy to tune the framework's properties, such as pore size, stability, and gas sorption capabilities. nih.govnih.gov Therefore, this compound is a promising candidate for designing novel fluorinated MOFs with tailored functionalities for applications in gas storage, separation, and sensing. nih.govresearchgate.net

Metal complexes derived from this compound have the potential to serve as catalysts in a variety of chemical transformations. The electronic properties of the ligand, which are modulated by the electron-withdrawing fluorine atom and the π-system of the triazole and phenyl rings, can significantly influence the reactivity of the coordinated metal center. By carefully selecting the metal ion and reaction conditions, it may be possible to develop catalysts for both homogeneous and heterogeneous systems. These catalysts could find applications in cross-coupling reactions, oxidation, reduction, and other important industrial processes.

Potential in Polymer Chemistry and Functional Materials Science

The integration of this compound into polymer structures offers a pathway to new functional materials with unique properties. The aniline (B41778) functionality can be directly polymerized through oxidative or electrochemical methods to produce polyaniline-type conducting polymers. The fluorine and triazole substituents would impart enhanced thermal stability, chemical resistance, and specific electronic properties to the polymer backbone.

Furthermore, this compound can be utilized as a functional monomer in the synthesis of various polymers. For instance, it can be incorporated into polyamides, polyimides, or polyurethanes via reactions involving its amino group. The resulting polymers would feature pendant fluoro-triazole groups, which could introduce desirable characteristics such as increased proton conductivity. Polymers containing 1,2,4-triazole moieties are known to be promising materials for proton-conducting membranes in fuel cells, operating efficiently at elevated temperatures. nih.gov The fluorine atom could further enhance the electrochemical stability and performance of such materials, making this compound a valuable building block for the next generation of functional polymers.

Data Tables

Table 1: Summary of Structural Features and Potential Applications

Structural Feature Potential Reaction / Application Relevant Section
Primary Aromatic Amine (-NH₂) Precursor for fused heterocycles (e.g., quinolines, quinoxalines) 6.1.1
Participant in multi-component reactions (MCRs) for chemical libraries 6.1.2
Monomer for polymerization (polyanilides, polyamides, etc.) 6.3
1,2,4-Triazole Ring N-alkylation/N-arylation for derivatization 6.1.1
Coordination to metal ions as a ligand 6.2.1
Formation of metal complexes and Metal-Organic Frameworks (MOFs) 6.2.1
Imparts proton conductivity to polymers 6.3
Fluorine Atom (-F) Modulates electronic properties and reactivity 6.1 & 6.2
Enhances thermal and chemical stability in polymers and MOFs 6.2.1 & 6.3

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Quinoxaline

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently no specific information available regarding the applications of This compound in the areas outlined in the request.

Monomer for Specialty Polymer Synthesis: No studies were found that describe the polymerization of this specific monomer or the properties of resulting specialty polymers.

Functionalization of Polymeric and Nanomaterials: There is no available literature demonstrating the use of this compound to modify or functionalize the surfaces of polymers or nanomaterials.

Contribution to Supramolecular Chemistry: No publications were identified that explore this molecule's role in the design of host-guest systems, molecular recognition, or its involvement in self-assembly processes to form ordered supramolecular structures.

Development of Energetic Materials: The search did not uncover any data or research pertaining to the synthesis, characterization, or performance of energetic materials derived from this compound.

While related compounds containing aniline, fluorine, and triazole moieties are subjects of research in materials science, medicinal chemistry, and chemical synthesis, the specific applications for this compound as requested are not documented in the accessible literature. Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article as per the provided outline.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. In the context of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline, these computational tools could be instrumental in predicting its potential biological activities and physicochemical properties.

Table 1: Potential AI and Machine Learning Applications

Application AreaDescriptionPotential Impact
Virtual Screening AI algorithms could screen large virtual libraries of derivatives of this compound against various biological targets to identify potential drug candidates.Acceleration of the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing.
QSAR Modeling Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of related compounds with their biological activities, guiding the design of more potent and selective analogs.Optimization of lead compounds with improved efficacy and reduced off-target effects.
ADMET Prediction Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives.Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures in drug development.
De Novo Design Generative AI models could design novel molecules based on the this compound scaffold with desired properties for specific applications.Exploration of novel chemical space and the discovery of compounds with unique functionalities.

Development of Novel Spectroscopic Probes and Imaging Techniques

The structural motifs present in this compound, such as the fluorinated aromatic ring, suggest its potential as a scaffold for the development of spectroscopic probes and imaging agents. The fluorine atom, in particular, could serve as a useful nucleus for ¹⁹F NMR spectroscopy or as a component in positron emission tomography (PET) tracers if radiolabeled.

Future research could focus on modifying the core structure to incorporate fluorophores or other reporter groups. Such derivatives could potentially be used to visualize and study biological processes at the molecular level. However, there is currently no published research demonstrating the use of this compound for these purposes.

Exploration of Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and economically viable synthetic routes is a cornerstone of modern chemistry. While specific, optimized synthesis protocols for this compound are not widely reported in peer-reviewed literature, general methods for the synthesis of substituted anilines and triazoles can be adapted.

Table 2: Potential Sustainable Synthesis Strategies

StrategyDescriptionPotential Advantages
Catalytic C-H Activation Direct functionalization of C-H bonds to construct the triazole ring onto the fluoroaniline (B8554772) core, avoiding the need for pre-functionalized starting materials.Increased atom economy and reduced waste generation.
Flow Chemistry Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction parameters and safer handling of hazardous reagents.Improved scalability, reproducibility, and safety.
Green Solvents Utilizing environmentally benign solvents such as water, ethanol, or supercritical CO₂ in the synthesis process.Reduced environmental impact and improved worker safety.
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate reaction rates and improve yields.Shorter reaction times and potentially higher energy efficiency.

Future research in this area would involve the systematic investigation and optimization of these modern synthetic techniques to develop a robust and sustainable process for the production of this compound.

Uncharted Applications in Advanced Chemical Technologies (non-clinical)

Beyond potential pharmaceutical applications, the unique electronic properties endowed by the fluorine atom and the triazole ring could make this compound a candidate for various advanced chemical technologies.

Possible areas of exploration include its use as a building block for:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic nature of the molecule could be leveraged in the design of novel materials for display and lighting technologies.

Organic Photovoltaics (OPVs): Its electron-withdrawing and electron-donating functionalities could be tuned for applications in solar energy conversion.

Sensors: Derivatives of the compound could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Corrosion Inhibitors: The nitrogen atoms in the triazole ring could coordinate to metal surfaces, potentially forming a protective layer against corrosion.

These potential applications remain speculative in the absence of dedicated research. Experimental and computational studies are needed to evaluate the material properties of this compound and its derivatives to determine their suitability for these advanced technologies.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline?

The synthesis typically involves multi-step reactions, starting with functionalization of the aniline ring. For example:

  • Nitro reduction : Hydrogenation of a nitro group in the presence of palladium or platinum catalysts to yield the aniline moiety .
  • Tetrazole/triazole coupling : Cyclization of intermediates using sodium azide or other azide sources under acidic or thermal conditions to form the triazole ring .
  • Fluorination strategies : Direct fluorination via electrophilic substitution or late-stage fluorination using reagents like Selectfluor® . Key considerations include solvent selection (e.g., DMF for polar aprotic conditions) and temperature control to avoid side reactions .

Q. How can the structure of this compound be confirmed experimentally?

A combination of analytical techniques is required:

  • X-ray crystallography : Resolves crystal packing and bond angles, with SHELX software commonly used for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify fluorine coupling patterns (e.g., splitting due to 3JHF^3J_{H-F}) and triazole proton signals (~8–9 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways .

Q. What are the key reactivity trends of the triazole and fluorine substituents in this compound?

  • Triazole moiety : Participates in coordination chemistry (e.g., as a ligand for transition metals) and undergoes electrophilic substitution at the N1 or N2 positions .
  • Fluorine substituent : Enhances electron-withdrawing effects, increasing acidity of the aniline NH2_2 group and directing regioselectivity in further substitutions . Stability tests under acidic/basic conditions are recommended to assess decomposition pathways .

Q. How should researchers design initial biological activity assays for this compound?

  • Target selection : Prioritize enzymes/receptors where triazole-fluorine motifs are known to interact (e.g., antifungal targets like CYP51) .
  • In vitro assays : Use microbial growth inhibition assays (e.g., against Candida spp.) with fluorocytosine as a positive control .
  • Dose-response curves : Include concentrations from 1 µM to 100 µM to evaluate potency and cytotoxicity .

Q. What storage conditions are optimal for maintaining compound stability?

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants to avoid hydrolysis of the triazole ring .
  • Solvent compatibility : Dissolve in DMSO for long-term stock solutions, avoiding aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole ring formation step?

  • Catalyst screening : Test transition metals (e.g., Cu(I) for azide-alkyne cycloaddition) or organocatalysts to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity compared to conventional heating .
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., dimerization or over-fluorination) and adjust stoichiometry .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

  • Data cross-validation : Compare X-ray bond lengths with DFT-computed geometries to identify discrepancies .
  • Dynamic NMR studies : Assess temperature-dependent shifts to detect conformational flexibility or tautomerism in the triazole ring .
  • Multi-technique refinement : Combine powder XRD and solid-state NMR for amorphous or polycrystalline samples .

Q. What role does the fluorine atom play in modulating pharmacokinetic properties?

  • Lipophilicity : Measure logP values to evaluate blood-brain barrier penetration .
  • Metabolic stability : Conduct microsomal assays to assess susceptibility to oxidative defluorination .
  • Protein binding : Use fluorescence quenching or SPR to study interactions with serum albumin .

Q. How can in vivo studies be designed to evaluate therapeutic potential?

  • Animal models : Use murine candidiasis models for antifungal activity, with fluconazole as a benchmark .
  • Dosing regimens : Optimize bioavailability via oral vs. intravenous administration, monitoring plasma levels via LC-MS/MS .
  • Toxicity screening : Include liver/kidney function markers and histopathology .

Q. What mechanistic insights can be gained from degradation product analysis?

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, then profile degradants via LC-HRMS .
  • Reactive intermediate trapping : Use spin-trapping agents (e.g., TEMPO) in EPR studies to identify radical pathways .
  • Computational modeling : Map degradation pathways using QM/MM simulations to predict vulnerable sites .

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